N-Hexadecyl-4-hydrazinobenzenesulfonamide
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Overview
Description
N-Hexadecyl-4-hydrazinobenzenesulfonamide is a chemical compound with the molecular formula C22H41N3O2S and a molecular weight of 411.655 g/mol . This compound is known for its unique structure, which includes a long hexadecyl chain attached to a hydrazinobenzenesulfonamide group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexadecyl-4-hydrazinobenzenesulfonamide typically involves the reaction of hexadecylamine with 4-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to a hydrazine group. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures for handling large quantities of chemicals.
Chemical Reactions Analysis
Types of Reactions
N-Hexadecyl-4-hydrazinobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The nitro group in the precursor can be reduced to form the hydrazine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon or tin(II) chloride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Azo Compounds: Formed from the oxidation of the hydrazine group.
Hydrazine Derivatives: Resulting from the reduction of the nitro group.
Substituted Sulfonamides: Products of nucleophilic substitution reactions.
Scientific Research Applications
N-Hexadecyl-4-hydrazinobenzenesulfonamide is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Hexadecyl-4-hydrazinobenzenesulfonamide involves its interaction with biological molecules through its hydrazine and sulfonamide groups. These groups can form covalent bonds with target proteins, leading to inhibition of enzyme activity or disruption of cellular processes. The long hexadecyl chain enhances its ability to interact with lipid membranes, potentially affecting membrane-associated proteins and pathways .
Comparison with Similar Compounds
Similar Compounds
- N-Hexadecyl-4-hydrazinylbenzenesulfonamide
- 4-Sulfonamidophenylhydrazine hydrochloride
- N-Hexadecyl-4-(hydrazinesulfonyl)benzenesulfonamide
Uniqueness
N-Hexadecyl-4-hydrazinobenzenesulfonamide is unique due to its combination of a long hydrophobic hexadecyl chain and a hydrazinobenzenesulfonamide group. This structure imparts both hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, and medicine. Its ability to interact with lipid membranes and biological molecules sets it apart from other similar compounds .
Properties
CAS No. |
1590-68-7 |
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Molecular Formula |
C22H41N3O2S |
Molecular Weight |
411.6 g/mol |
IUPAC Name |
N-hexadecyl-4-hydrazinylbenzenesulfonamide |
InChI |
InChI=1S/C22H41N3O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24-28(26,27)22-18-16-21(25-23)17-19-22/h16-19,24-25H,2-15,20,23H2,1H3 |
InChI Key |
LCHGMHBZTMFCAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)NN |
Origin of Product |
United States |
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